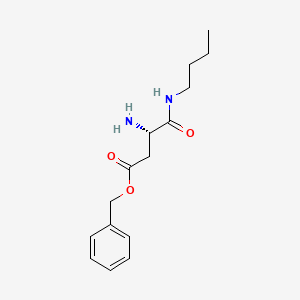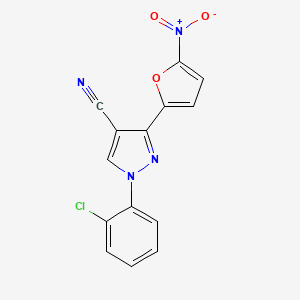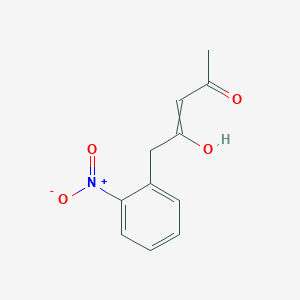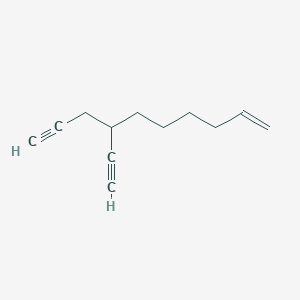
Benzyl N-butyl-L-alpha-asparaginate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-butyl-L-alpha-asparaginate is a chemical compound that belongs to the class of asparaginates Asparaginates are derivatives of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a benzyl group, a butyl group, and an L-alpha-asparagine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-butyl-L-alpha-asparaginate typically involves the reaction of benzyl chloride with N-butyl-L-alpha-asparagine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Benzyl chloride+N-butyl-L-alpha-asparagineNaOH, DCMBenzyl N-butyl-L-alpha-asparaginate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-butyl-L-alpha-asparaginate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine, benzyl alcohol.
Substitution: Benzyl azide, benzyl thiol.
Applications De Recherche Scientifique
Benzyl N-butyl-L-alpha-asparaginate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to asparagine.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl N-butyl-L-alpha-asparaginate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by mimicking the structure of asparagine, thereby blocking the enzyme’s active site. This can lead to the disruption of metabolic pathways that rely on asparagine, ultimately affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-butyl-L-asparagine
- Benzyl N-butyl-D-alpha-asparaginate
- Benzyl N-butyl-L-glutamate
Uniqueness
Benzyl N-butyl-L-alpha-asparaginate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of benzyl and butyl groups with L-alpha-asparagine makes it a versatile compound with potential applications across various fields. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in scientific research.
Propriétés
Numéro CAS |
61406-29-9 |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
benzyl (3S)-3-amino-4-(butylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-9-17-15(19)13(16)10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 |
Clé InChI |
CHEOFYOPXVPLIW-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCNC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N |
SMILES canonique |
CCCCNC(=O)C(CC(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)

![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)




![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)



